molecular formula C22H16N4O5 B213787 N-(2-BENZOYLPHENYL)-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE

N-(2-BENZOYLPHENYL)-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE

Cat. No.: B213787
M. Wt: 416.4 g/mol
InChI Key: SKIXCWFXFCNFGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-BENZOYLPHENYL)-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE is a complex organic compound that features a benzoylphenyl group, a nitro-pyrazole moiety, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-BENZOYLPHENYL)-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the Benzoylphenyl Intermediate: This step might involve the acylation of a phenyl compound to introduce the benzoyl group.

    Synthesis of the Nitro-Pyrazole Moiety: This could involve nitration of a pyrazole ring, followed by functionalization to introduce the methyl group.

    Coupling Reactions: The final step would involve coupling the benzoylphenyl intermediate with the nitro-pyrazole moiety and the furan ring under specific conditions, possibly using a coupling reagent like EDCI or DCC.

Industrial Production Methods

Industrial production of such a compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction conditions.

    Temperature and Pressure: Optimization of temperature and pressure to favor the desired reaction pathway.

Chemical Reactions Analysis

Types of Reactions

N-(2-BENZOYLPHENYL)-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The benzoyl group can be reduced to a hydroxyl group.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products

    Amines: From the reduction of the nitro group.

    Alcohols: From the reduction of the benzoyl group.

    Substituted Furans: From electrophilic substitution reactions on the furan ring.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-BENZOYLPHENYL)-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE would depend on its specific application. Generally, it could involve:

    Molecular Targets: Binding to specific proteins or enzymes.

    Pathways: Modulating biochemical pathways to exert its effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-benzoylphenyl)-5-({4-amino-1H-pyrazol-1-yl}methyl)-2-furamide: Similar structure but with an amino group instead of a nitro group.

    N-(2-benzoylphenyl)-5-({4-methyl-1H-pyrazol-1-yl}methyl)-2-furamide: Similar structure but with a methyl group instead of a nitro group.

Uniqueness

N-(2-BENZOYLPHENYL)-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE is unique due to the presence of the nitro-pyrazole moiety, which can impart specific chemical and biological properties not found in its analogs.

Properties

Molecular Formula

C22H16N4O5

Molecular Weight

416.4 g/mol

IUPAC Name

N-(2-benzoylphenyl)-5-[(4-nitropyrazol-1-yl)methyl]furan-2-carboxamide

InChI

InChI=1S/C22H16N4O5/c27-21(15-6-2-1-3-7-15)18-8-4-5-9-19(18)24-22(28)20-11-10-17(31-20)14-25-13-16(12-23-25)26(29)30/h1-13H,14H2,(H,24,28)

InChI Key

SKIXCWFXFCNFGX-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)C2=CC=CC=C2NC(=O)C3=CC=C(O3)CN4C=C(C=N4)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=CC=C2NC(=O)C3=CC=C(O3)CN4C=C(C=N4)[N+](=O)[O-]

Origin of Product

United States

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